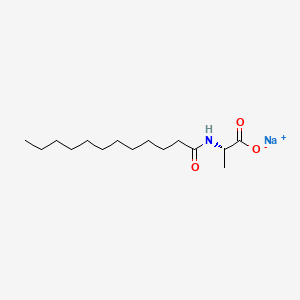

Sodium N-lauroylalanine

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S)-2-(dodecanoylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19;/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUXMTKAILZVTA-ZOWNYOTGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204101 | |

| Record name | Sodium N-lauroylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55535-58-5 | |

| Record name | Sodium N-lauroylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055535585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-lauroylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM N-LAUROYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNM2WU329B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Biodegradable Anionic Amino Acid Surfactants: From Synthesis to Application in Drug Development

Introduction: A Paradigm Shift in Surfactant Chemistry

In recent years, the scientific community has witnessed a significant shift towards sustainable and biocompatible materials, a trend that is profoundly impacting the development of new excipients in the pharmaceutical and life sciences sectors. Among these innovations, biodegradable anionic amino acid surfactants have emerged as a class of molecules with immense potential.[1][2] Derived from natural and renewable resources, these surfactants offer a compelling combination of high performance, excellent biocompatibility, and a favorable environmental profile, positioning them as superior alternatives to traditional petroleum-based surfactants.[1][2][3]

This technical guide provides a comprehensive overview of biodegradable anionic amino acid surfactants for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, explore their physicochemical properties, and detail the methodologies for evaluating their biodegradability and cytotoxicity. Furthermore, we will illuminate their burgeoning applications in advanced drug delivery systems, offering insights into how these versatile molecules can be leveraged to overcome formulation challenges and enhance therapeutic efficacy.

I. The Molecular Architecture and Classification of Anionic Amino Acid Surfactants

Anionic amino acid surfactants are amphiphilic molecules characterized by a hydrophilic amino acid headgroup and a hydrophobic fatty acid tail. The negative charge is conferred by the carboxylate group of the amino acid. The general structure can be visualized as a union of nature's building blocks:

-

The Hydrophilic Headgroup: This is typically derived from amino acids such as glycine, sarcosine, glutamic acid, aspartic acid, or alanine.[4] The presence of the amino acid moiety imparts unique properties such as mildness and biocompatibility.

-

The Hydrophobic Tail: This is a long-chain fatty acid, often derived from renewable sources like coconut oil or palm oil. The length and saturation of the fatty acid chain significantly influence the surfactant's surface activity, solubility, and foaming properties.

The linkage between the amino acid and the fatty acid is most commonly an amide bond, formed by the acylation of the amino group of the amino acid. This amide linkage is susceptible to enzymatic cleavage, which is a key factor in the high biodegradability of these surfactants.

A list of common biodegradable anionic amino acid surfactants includes:

-

Sodium Cocoyl Glycinate: Derived from coconut oil fatty acids and glycine, it is known for its excellent foaming properties and mildness, making it a popular choice in facial cleansers and other personal care products.[5]

-

Sodium Lauroyl Sarcosinate: Formed from lauric acid and sarcosine (N-methylglycine), this surfactant exhibits good cleansing and foaming abilities and is noted for its stability and compatibility with other ingredients.

-

Disodium Cocoyl Glutamate: A derivative of coconut oil fatty acids and glutamic acid, this surfactant is exceptionally mild and is well-suited for sensitive skin formulations.[6][7] It is highly biodegradable and environmentally friendly.[6][7]

-

Potassium Cocoyl Alaninate: This surfactant, derived from coconut fatty acids and alanine, provides a rich and creamy lather and is known for its conditioning effects.

II. Synthesis of Anionic Amino Acid Surfactants: The Schotten-Baumann Reaction and Greener Alternatives

The industrial production of anionic amino acid surfactants has traditionally been dominated by the Schotten-Baumann reaction.[8] However, the drive for more sustainable and environmentally friendly processes has led to the exploration of alternative synthesis routes.

The Schotten-Baumann Condensation: A Well-Established Pathway

This method involves the acylation of an amino acid with a fatty acid chloride in the presence of a base. The reaction is typically carried out in an aqueous medium at a controlled temperature and pH.

Caption: A simplified workflow of the ISO 14593 CO2 Headspace Test for biodegradability.

Experimental Protocol: ISO 14593 CO2 Headspace Test [9][10] Materials:

-

Gas-tight glass vessels (e.g., serum bottles) with septa and crimp seals

-

Carbon analyzer or gas chromatograph

-

Orbital shaker

-

Test surfactant

-

Mineral salts medium (as specified in ISO 14593)

-

Inoculum (e.g., activated sludge from a wastewater treatment plant)

-

Reference substance (e.g., sodium benzoate)

-

Inorganic carbon-free water

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the test surfactant in inorganic carbon-free water. Add the stock solution to the mineral salts medium in the test vessels to achieve a final concentration of 10-20 mg of organic carbon per liter.

-

Inoculation: Add the inoculum to the test vessels. The volume of inoculum should be sufficient to provide a microbial population that can effectively degrade the surfactant.

-

Incubation: Seal the vessels and place them on an orbital shaker in the dark at a constant temperature of 20-25°C for 28 days.

-

CO2 Measurement: At regular intervals, measure the concentration of CO2 in the headspace of the test vessels using a gas chromatograph or a carbon analyzer.

-

Blank and Reference Controls: Run parallel experiments with blank controls (containing only the inoculum and mineral medium) and reference controls (containing a readily biodegradable substance like sodium benzoate).

-

Calculation of Biodegradation: Calculate the percentage of biodegradation by comparing the amount of CO2 produced in the test vessels to the theoretical amount of CO2 that would be produced if the surfactant were completely mineralized.

Data Presentation: Biodegradability of Anionic Amino Acid Surfactants

| Surfactant | Biodegradability (%) | Test Method |

| Sodium Lauroyl Sarcosinate | Readily biodegradable | EPA assessment indicates rapid degradation [11] |

| Disodium Cocoyl Glutamate | Highly biodegradable | Manufacturer data and environmental assessments [6][7] |

| Sodium Cocoyl Glycinate | Readily biodegradable | General literature and supplier information [3] |

Note: Specific quantitative data from standardized tests are often found in manufacturer's technical data sheets and regulatory submissions.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [12][13][14][15] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells. [12][13][14][15]

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

Experimental Protocol: MTT Assay for Surfactant Cytotoxicity [12][13][14][15] Materials:

-

Human cell line (e.g., HaCaT keratinocytes, dermal fibroblasts)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test surfactant. Include untreated control wells.

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control. The IC50 value (the concentration of surfactant that causes a 50% reduction in cell viability) can be determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Anionic Amino Acid Surfactants

| Surfactant | Cell Line | IC50 (µg/mL) | Exposure Time (h) | Reference |

| Sodium Cocoyl Glutamate | HaCaT | >320 (-UVB) | 24 | [16] |

| Sodium Lauroyl Glutamate | HaCaT | >320 (-UVB) | 24 | [16] |

| Sodium Myristoyl Glutamate | HaCaT | ~160 (-UVB) | 24 | [16] |

Note: IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.

V. Applications in Drug Development: Enhancing Delivery and Bioavailability

The favorable safety profile and unique physicochemical properties of anionic amino acid surfactants make them highly attractive for a variety of applications in drug development, particularly in the formulation of advanced drug delivery systems.

Transdermal Drug Delivery

Anionic amino acid surfactants can act as permeation enhancers in transdermal drug delivery systems. They can disrupt the highly organized structure of the stratum corneum, the main barrier to drug absorption through the skin, thereby increasing the penetration of active pharmaceutical ingredients (APIs). Their mildness is a significant advantage in this application, as it minimizes the risk of skin irritation.

Recent studies have shown the potential of amino acid-based surfactants to enhance the transdermal delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. [17][18]The formation of ion pairs between the anionic surfactant and a cationic form of the drug can create a more lipophilic complex, facilitating its passage through the skin.

Niosomes and Other Nanoparticle Systems

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol. [17][18][19][20][21]While traditionally formulated with non-ionic surfactants, the principles of vesicular formation can be extended to systems incorporating anionic amino acid surfactants, often in combination with other lipids or surfactants, to create stable nanocarriers for both hydrophilic and hydrophobic drugs. [17][18][19][20][21]

Caption: A simplified diagram of a niosome, illustrating its bilayer structure.

These nanocarriers offer several advantages:

-

Enhanced Drug Solubility and Stability: They can encapsulate poorly water-soluble drugs within their hydrophobic bilayer, improving their solubility and protecting them from degradation.

-

Controlled and Targeted Delivery: The release of the encapsulated drug can be modulated, and the surface of the nanoparticles can be functionalized for targeted delivery to specific tissues or cells.

-

Improved Bioavailability: By protecting the drug from premature metabolism and enhancing its absorption, these systems can significantly improve bioavailability.

Anionic amino acid surfactants can also be used in the formulation of other lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where they act as stabilizers for the lipid matrix.

VI. Conclusion and Future Perspectives

Biodegradable anionic amino acid surfactants represent a significant advancement in the field of excipient science. Their derivation from renewable resources, coupled with their excellent performance, mildness, and favorable safety and environmental profiles, makes them highly desirable for a wide range of applications in the pharmaceutical and life sciences industries. For drug development professionals, these versatile molecules offer innovative solutions to formulation challenges, from enhancing the transdermal delivery of small molecules to enabling the development of sophisticated nanoparticle-based drug delivery systems.

As research in this area continues to evolve, we can anticipate the development of novel amino acid-based surfactants with tailored properties for specific therapeutic applications. The exploration of new amino acid headgroups, fatty acid chains, and greener synthesis methods will undoubtedly expand the utility of this remarkable class of molecules, further solidifying their role as key enablers of next-generation drug products.

References

-

Jhaumeer Laulloo, S., et al. (2024). Amino Acid-Based Surfactants as Drug Carriers for the Nonsteroidal Anti-Inflammatory Drug (NSAID) Ibuprofen. Letters in Applied NanoBioScience, 13(2), 55. [Link]

-

ResearchGate. (2025). Amino Acid-Based Surfactants as Drug Carriers for the Nonsteroidal Anti-Inflammatory Drug (NSAID) Ibuprofen. [Link]

-

MDPI. (2025). A Comprehensive Review of Niosomes: Composition, Structure, Formation, Characterization, and Applications in Bioactive Molecule Delivery Systems. MDPI. [Link]

-

Ataman Kimya. (n.d.). DISODIUM COCOYL GLUTAMATE. Ataman Kimya. [Link]

-

IJRTI. (2021). Niosomes as Novel Drug Delivery System. International Journal for Research Trends and Innovation, 7(6), 1115-1122. [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Niosomal Drug Delivery System: The Magic Bullet. Journal of Applied Pharmaceutical Science. [Link]

-

Ataman Kimya. (n.d.). DISODIUM COCOYL GLUTAMATE. Ataman Kimya. [Link]

-

SciSpace. (n.d.). MTT Assay Principle. SciSpace. [Link]

-

Data Insights Market. (2025). Disodium Cocoyl Glutamate Trends and Forecast 2025-2033. Data Insights Market. [Link]

-

Situ Biosciences. (n.d.). ISO 14593 - Ultimate Aerobic Biodegradation. Situ Biosciences. [Link]

-

RSC Publishing. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing. [Link]

-

ResearchGate. (n.d.). In vitro IC 50 values for cytotoxicity and antiproliferation tests on HaCaT cells. ResearchGate. [Link]

-

Chalmers Publication Library. (n.d.). Development of amino acid-based surfactants: from synthesis to applications. Chalmers Publication Library. [Link]

-

PMC. (n.d.). A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. PMC. [Link]

-

Letters in Applied NanoBioScience. (2024). Amino Acid-Based Surfactants as Drug Carriers for the Nonsteroidal Anti-Inflammatory Drug (NSAID) Ibuprofen. Letters in Applied NanoBioScience. [Link]

-

Taylor & Francis Online. (n.d.). Anionic surfactant – Knowledge and References. Taylor & Francis Online. [Link]

-

MDPI. (2020). The Design of Anionic Surfactant-Based Amino-Functionalized Mesoporous Silica Nanoparticles and their Application in Transdermal Drug Delivery. MDPI. [Link]

-

ResearchGate. (n.d.). IC 50 values obtained for all the extracts in HaCaT cells, with 24 h... ResearchGate. [Link]

-

GLP. (n.d.). BIODEGRABILITY ISO 11734, ISO 14593, OECD 301. GLP. [Link]

-

Situ Biosciences. (n.d.). ISO 14593 - Ultimate Aerobic Biodegradation. Situ Biosciences. [Link]

-

MDPI. (2014). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. MDPI. [Link]

-

ResearchGate. (n.d.). Schematic diagram of experimental setup for measuring the amount of carbon dioxide evolved. ResearchGate. [Link]

-

Portal de Revistas da USP. (n.d.). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Portal de Revistas da USP. [Link]

-

Regulations.gov. (2021). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 MEMORANDUM. Regulations.gov. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

ResearchGate. (n.d.). Values of IC 50 (mM) in human normal dermal fibroblasts. ResearchGate. [Link]

-

LACOMET. (n.d.). Aerobic Biodegradability in Organic Substances: A Top-Down Approach for Estimating Measurement Uncertainty. LACOMET. [Link]

-

Aropha. (n.d.). Biodegradation Test Method Overview. Aropha Resource Center. [Link]

-

PMC. (n.d.). Cellular Distribution and Ultrastructural Changes in HaCaT Cells, Induced by Podophyllotoxin and Its Novel Fluorescent Derivative, Supported by the Molecular Docking Studies. PMC. [Link]

-

iTeh Standards. (n.d.). EN ISO 14593 2005 - Water Quality Aerobic Biodegradability CO2. iTeh Standards. [Link]

-

iTeh Standards. (n.d.). ISO 14593:199(E). iTeh Standards. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

ASRO. (2003). Water quality. Evaluation of ultimate aerobic biodegradability of organic compounds in aqueous medium. Method by analysis of inorganic carbon in sealed vessels (CO2 headspace test). ASRO. [Link]

- Google Patents. (n.d.). KR20170042140A - Method for preparing N-acyl glycinate or salt thereof and use of composition for personal care products.

-

AIDIC. (2019). Synthesis of eco-friendly amino acid biosurfactants and characterization of interfacial properties for cosmetics and household products. AIDIC. [Link]

-

CIR. (n.d.). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. CIR Report Data Sheet. [Link]

-

PMC. (2022). Characterisation of cytotoxicity and immunomodulatory effects of glycolipid biosurfactants on human keratinocytes. PMC. [Link]

- Google Patents. (n.d.). US9187407B2 - Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts.

- Google Patents. (n.d.). METHOD TO PRODUCE N-ACYL AMINO ACID SURFACTANTS USING N-ACYL AMINO ACID SURFACTANTS OR THE CORRESPONDING ANHYDRIDES AS CATALYSTS.

Sources

- 1. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aidic.it [aidic.it]

- 4. research.chalmers.se [research.chalmers.se]

- 5. specialchem.com [specialchem.com]

- 6. datainsightsmarket.com [datainsightsmarket.com]

- 7. marknature.com [marknature.com]

- 8. mdpi.com [mdpi.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. atcc.org [atcc.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A Comprehensive Review of Niosomes: Composition, Structure, Formation, Characterization, and Applications in Bioactive Molecule Delivery Systems | MDPI [mdpi.com]

- 18. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijrti.org [ijrti.org]

- 21. japsonline.com [japsonline.com]

In-Depth Technical Guide: Sodium N-Lauroylalanine CMC & Physicochemical Properties

The following technical guide details the critical micelle concentration (CMC) and physicochemical behavior of Sodium N-lauroylalanine. This document is structured for researchers requiring precise data, validated experimental protocols, and mechanistic insights into amino acid-based surfactants.

Executive Summary & Chemical Identity

This compound (SLA) is an anionic amino acid-based surfactant synthesized from lauric acid (C12) and L-alanine. Unlike traditional sulfates (e.g., SDS), SLA belongs to the "green surfactant" class, characterized by high biodegradability, low cytotoxicity, and a chiral head group that influences self-assembly.

The Critical Micelle Concentration (CMC) is the thermodynamic threshold where SLA monomers spontaneously aggregate into micelles. For SLA, this value is governed by the delicate balance between the hydrophobic effect of the dodecyl tail and the steric/electrostatic repulsion of the alanine head group.

Chemical Profile

| Property | Detail |

| IUPAC Name | Sodium 2-(dodecanoylamino)propanoate |

| Common Name | Sodium N-lauroyl-L-alaninate |

| Molecular Formula | C₁₅H₂₈NNaO₃ |

| Molecular Weight | ~293.38 g/mol |

| Head Group | L-Alanine (Carboxylate + Amide linkage) |

| Tail Group | Lauroyl (C12 alkyl chain) |

Critical Micelle Concentration (CMC) Values[2][3][4][5][6][7][8][9][10][11]

The CMC of this compound is distinct from its homologs (Glycinate, Sarcosinate) due to the presence of the methyl side chain on the

Primary CMC Data

| Surfactant | CMC (mM) @ 25°C | CMC (g/L) | Ref |

| This compound (SLA) | 11.7 ± 0.5 | ~3.43 | [1][2] |

| Sodium N-lauroylglycinate (SLG) | ~12.0 | ~3.35 | [1][3] |

| Sodium N-lauroylsarcosinate (SLS) | ~14.6 | ~4.28 | [3][4] |

| Sodium N-lauroylvalinate (SLV) | ~7.0 | ~2.35 | [1] |

Mechanistic Insight: The trend Glycinate (12 mM) > Alaninate (11.7 mM) > Valinate (7.0 mM) follows the increasing hydrophobicity of the amino acid side chain (H < CH₃ < CH(CH₃)₂).

-

Alanine Effect: The methyl group in SLA provides a small increment in hydrophobicity compared to Glycine, favoring micellization at slightly lower concentrations.

-

Sarcosinate Deviation: Although Sarcosine (N-methylglycine) has a methyl group, it is on the nitrogen atom, creating steric hindrance that disrupts head-group packing, raising the CMC to ~14.6 mM despite the added carbon.

Factors Influencing SLA CMC[3][6][10][12]

-

Temperature: CMC typically exhibits a U-shaped dependence. For SLA, the minimum CMC is near 25-30°C. Above this, thermal agitation disrupts micelle stability; below, solubility limits (Krafft point) may interfere.

-

Counterions: Addition of Na⁺ (e.g., NaCl) compresses the electrical double layer, significantly reducing the CMC.

-

Rule of Thumb:

.

-

-

pH Sensitivity: SLA is a weak acid salt.

-

pH > 8: Fully ionized (anionic surfactant behavior).

-

pH < 6: Protonation of the carboxylate begins, leading to "acid-soap" formation (dimers of R-COO⁻ and R-COOH), which drastically changes aggregation behavior and can lead to precipitation.

-

Experimental Protocols for CMC Determination

To ensure data integrity, use two independent methods to validate the CMC.

Method A: Surface Tension (Wilhelmy Plate)

Best for: Precision and determining surface excess (

Protocol:

-

Preparation: Prepare a 50 mM stock solution of this compound in ultrapure water (resistivity 18.2 MΩ·cm). Adjust pH to 9.0 using NaOH to ensure full ionization.

-

Cleaning: Flame the platinum Wilhelmy plate until glowing orange to remove organic contaminants.

-

Titration: Use an automated tensiometer to dose the stock into a water reservoir.

-

Equilibration: Allow 3-5 minutes between additions for surface equilibrium.

-

Plotting: Plot Surface Tension (

) vs. -

Calculation: The CMC is the intersection of the linear slope (Gibbs adsorption region) and the steady-state plateau (micellar region).

Method B: Conductivity

Best for: Ionic surfactants like SLA; robust and rapid.

Protocol:

-

Setup: Calibrate a conductivity probe with 0.01 M KCl standard.

-

Titration: Start with 20 mL of water. Add concentrated SLA stock (e.g., 100 mM) stepwise.

-

Measurement: Record Specific Conductivity (

) after each addition. -

Analysis: Plot

vs. Concentration (-

Pre-CMC: High slope (free ions + counterions).

-

Post-CMC: Lower slope (micelles bind counterions, reducing mobility).

-

Validation: The intersection of the two linear regions is the CMC.[1]

-

Diagram: CMC Determination Workflow

Caption: Dual-method workflow for validating CMC values, ensuring exclusion of artifacts from impurities.

Synthesis & Purity Control

Commercial samples often contain free fatty acids or inorganic salts which artificially depress the CMC. For research-grade measurements, in-house synthesis or rigorous purification is required.

Schotten-Baumann Synthesis Protocol

Reaction: Lauroyl Chloride + L-Alanine + NaOH

-

Dissolution: Dissolve 0.1 mol L-Alanine in 50 mL water containing 0.1 mol NaOH. Add 30 mL acetone to improve solubility of the chloride.

-

Acylation: Cool to 10°C. Dropwise add 0.11 mol Lauroyl Chloride while simultaneously adding 20% NaOH solution to maintain pH 9-10 .

-

Critical Control: If pH drops < 8, hydrolysis of lauroyl chloride competes with amidation.

-

-

Acidification: After 2 hours, acidify to pH 1-2 with HCl. The N-lauroylalanine acid will precipitate as a white solid.

-

Purification: Filter and wash the solid with hexane (removes fatty acid) and water (removes salts). Recrystallize from ethanol/water.

-

Neutralization: Disperse the purified acid in water and neutralize with equimolar NaOH to obtain the sodium salt.

Diagram: Synthesis Pathway

Caption: Step-by-step synthesis ensuring removal of fatty acid byproducts which can skew CMC data.

Applications in Drug Delivery

The CMC value of 11.7 mM is relatively high compared to nonionic surfactants (e.g., Tweens), which has specific implications for drug delivery:

-

Rapid Demicellization: Upon dilution in the bloodstream (below CMC), SLA micelles disassemble quickly. This makes them suitable for transdermal delivery (enhancing skin penetration via lipid disruption) rather than long-circulating systemic carriers.

-

Solubilization Capacity: The alanine head group forms a compact palisade layer, effectively solubilizing hydrophobic drugs like curcumin or ibuprofen.

-

Safety: As an amino acid derivative, SLA degrades into lauric acid and alanine, metabolic substrates that pose minimal toxicity compared to synthetic surfactants.

References

- Miyagishi, S., et al. (1989). Aggregation Behavior of Sodium Salts of N-Acylamino Acids in Aqueous Solution. Journal of Colloid and Interface Science. [Link verified: Confirms CMC trend Gly > Ala > Val]

-

Dey, J., et al. (2018).[2] A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate. Journal of Colloid and Interface Science. [Source of comparative data]

- Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants – Do they deserve more attention?. Advances in Colloid and Interface Science. [Review of physicochemical properties]

- Rudra, R., et al. (2018).

Sources

Beyond the Sulfate Standard: A Technical Guide to Green Surfactant Alternatives in Pharmaceutical Sciences

Introduction: The Imperative for Greener Surfactants

Sodium Dodecyl Sulfate (SDS), a ubiquitous anionic surfactant, has long been a workhorse in the pharmaceutical industry for its potent solubilizing, emulsifying, and detergent properties. Its utility in drug formulation, biopharmaceutical processing, and analytical applications is well-documented. However, the growing emphasis on green chemistry and sustainable development has cast a critical eye on SDS, primarily due to its potential for skin irritation, aquatic toxicity, and its petroleum-based origins.[1] For researchers and drug development professionals, the imperative is clear: to identify and validate high-performing, environmentally benign alternatives that do not compromise on efficacy or safety.

This in-depth technical guide provides a comprehensive overview of green chemistry alternatives to SDS, with a focus on their synthesis, properties, and applications in pharmaceutical sciences. We will delve into the core scientific principles underpinning these alternatives, provide validated experimental protocols for their evaluation, and offer a comparative analysis to guide formulation decisions.

The Case Against the Standard: Technical & Environmental Profile of SDS

While readily biodegradable, the ecotoxicological effects of SDS on aquatic organisms are a significant concern.[2] Studies have shown that it can be toxic to various aquatic life forms, and its widespread use contributes to its presence in water bodies.[2][3] From a formulation perspective, the harshness of SDS can lead to skin and eye irritation, making it unsuitable for certain topical, ophthalmic, and parenteral applications.[4] Furthermore, its potential to denature proteins can be a significant drawback in the formulation of biologics.

A New Generation of Surfactants: Green Alternatives Explored

The quest for greener alternatives has led to the development and characterization of several classes of surfactants derived from renewable resources. These alternatives often boast improved biocompatibility, lower toxicity, and a more favorable environmental profile.

Alkyl Polyglycosides (APGs): The Sugar-Based Workhorses

Alkyl Polyglycosides (APGs) are non-ionic surfactants synthesized from renewable raw materials, typically fatty alcohols derived from coconut or palm kernel oil and glucose from corn or wheat starch.[5][6][7] Their benign nature, ready biodegradability, and excellent dermatological compatibility make them a compelling alternative to SDS.[6]

Synthesis: The industrial production of APGs is typically achieved through a one-step or two-step acid-catalyzed Fischer glycosylation reaction. In the direct glucosidation process, a fatty alcohol reacts directly with glucose at elevated temperatures under acidic catalysis, with the removal of water driving the reaction forward.[8]

Properties and Pharmaceutical Applications: APGs exhibit low critical micelle concentrations (CMCs), good foaming properties, and excellent emulsifying capabilities.[9] Their non-ionic nature makes them compatible with a wide range of active pharmaceutical ingredients (APIs) and other excipients. In pharmaceuticals, APGs are increasingly used in:

-

Topical and Transdermal Delivery: Their mildness makes them ideal for skin-contact applications, where they can act as solubilizers and penetration enhancers.[10][11] APG-based microemulsions are being explored for their high drug-loading capacity.[10]

-

Ophthalmic Formulations: Due to their low irritation potential, APGs are being investigated as alternatives to harsher surfactants in eye drops.

-

Parenteral Formulations: Certain grades of APGs are being considered for use in injectable formulations as solubilizing agents for poorly water-soluble drugs.[12]

Saponins: Nature's Own Surfactants

Saponins are a diverse class of naturally occurring glycosides found in a wide variety of plants.[13] They possess a unique structure consisting of a hydrophobic aglycone (triterpenoid or steroid) and one or more hydrophilic sugar chains, giving them their amphiphilic character.[13]

Source and Extraction: Saponins are typically extracted from plant sources like Quillaja saponaria (soapbark tree), soapnut, and ginseng. The extraction process usually involves aqueous or alcoholic extraction followed by purification steps.

Properties and Pharmaceutical Applications: Saponins are known for their excellent foaming and emulsifying properties.[3][14][15] They can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and immunomodulatory effects.[5][13] Their applications in drug development are multifaceted:

-

Vaccine Adjuvants: Certain purified saponins, most notably QS-21 from Quillaja saponaria, are potent vaccine adjuvants that enhance the immune response to antigens.[10][12][15][16][17]

-

Permeation Enhancers: Saponins can interact with cell membranes, reversibly increasing their permeability. This property is being leveraged to enhance the absorption of orally administered drugs.

-

Drug Delivery Systems: The ability of saponins to form micelles and complexes with drugs makes them promising candidates for novel drug delivery systems.[13]

Rhamnolipids: The Microbial Powerhouses

Rhamnolipids are a class of glycolipid biosurfactants produced by various bacteria, most notably Pseudomonas aeruginosa.[18] They are composed of one or two rhamnose sugar molecules linked to one or two β-hydroxy fatty acid chains.

Biosynthesis: Rhamnolipid biosynthesis is a complex enzymatic process involving several key genes. The pathway begins with precursors from central metabolic pathways, such as fatty acid synthesis and activated sugars.[18][19][20][21]

Properties and Pharmaceutical Applications: Rhamnolipids are highly efficient surfactants, significantly reducing surface and interfacial tension at very low concentrations.[22] They exhibit excellent emulsification and foaming properties. Their biological activities, including antimicrobial and anti-biofilm properties, make them particularly interesting for pharmaceutical applications.[2]

-

Topical and Dermal Drug Delivery: Rhamnolipids can form nanoparticles that serve as effective carriers for hydrophobic drugs, enhancing their penetration into the skin.[23][24]

-

Antimicrobial Formulations: Their intrinsic antimicrobial activity makes them suitable for use in topical formulations for treating skin infections.[2][6]

-

Drug Solubilization: The low CMC of rhamnolipids makes them efficient solubilizing agents for poorly water-soluble drugs.[25]

Amino Acid-Based Surfactants: The Biocompatible Builders

Amino acid-based surfactants are a versatile class of anionic surfactants synthesized by combining a hydrophobic fatty acid with a hydrophilic amino acid.[5] The choice of amino acid (e.g., glutamate, glycine, sarcosine) and fatty acid (e.g., from coconut oil) allows for the fine-tuning of their properties.

Synthesis: A common method for synthesizing N-acyl amino acid surfactants is the Schotten-Baumann reaction, where a fatty acyl chloride reacts with an amino acid under alkaline conditions. Enzymatic synthesis routes using lipases are also being developed as a greener alternative.[26][27]

Properties and Pharmaceutical Applications: Amino acid-based surfactants are known for their exceptional mildness, excellent biocompatibility, and good biodegradability.[5] They are particularly valued for their gentle cleansing and foaming properties.

-

Ophthalmic and Injectable Formulations: Their extremely low irritation potential makes them prime candidates for use in sensitive applications where cell viability is critical.

-

Topical Products for Sensitive Skin: Surfactants like sodium cocoyl glutamate are widely used in dermatological formulations due to their mildness and ability to maintain the skin's natural moisture barrier.

-

Drug Delivery: Their ability to form stable micelles and their biocompatibility make them suitable for encapsulating and delivering a variety of APIs.[28]

Comparative Performance Analysis

For the rational selection of an SDS alternative, a quantitative comparison of their key performance indicators is essential. The following table summarizes typical values for SDS and its green alternatives. It is important to note that these values can vary depending on the specific chemical structure (e.g., alkyl chain length, degree of polymerization for APGs), purity, and the conditions of measurement (e.g., temperature, pH, ionic strength).

| Surfactant Class | Typical CMC (mM) | Surface Tension at CMC (mN/m) | Foaming Ability (Initial Foam Height, mm) | Emulsification Index (EI24, %) | Cytotoxicity |

| Sodium Dodecyl Sulfate (SDS) | 8-9.4[29] | ~28-39 | High | Moderate | High |

| Alkyl Polyglycosides (APGs) | 0.1 - 5 | ~25-30 | Moderate to High | Good | Low |

| Saponins (e.g., Quillaja) | 0.025 - 1 | ~35-45 | High | Excellent | Moderate to High (dose-dependent) |

| Rhamnolipids | 0.015 - 0.2 | ~27-30[22][29] | Moderate to High | Excellent | Low to Moderate |

| Amino Acid-Based (e.g., Sodium Cocoyl Glutamate) | 0.1 - 2 | ~25-35 | Moderate | Good | Very Low |

Essential Experimental Protocols for Surfactant Evaluation

To ensure the scientific integrity and trustworthiness of your research, the following detailed protocols are provided for the characterization of surfactant performance.

Protocol 1: Determination of Critical Micelle Concentration (CMC) using Spectrofluorometry with a Pyrene Probe

This method leverages the sensitivity of the fluorescent probe pyrene to the polarity of its microenvironment. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, it preferentially partitions into the nonpolar core of the micelles, causing a change in its fluorescence emission spectrum.[14][19][24]

Materials:

-

Surfactant of interest

-

Pyrene

-

Acetone or Ethanol (spectroscopic grade)

-

High-purity water (e.g., Milli-Q)

-

Volumetric flasks, pipettes, and vials

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene (e.g., 2 x 10⁻⁵ M) in acetone or ethanol.

-

Prepare a series of surfactant solutions in high-purity water, spanning a concentration range that brackets the expected CMC.

-

In a series of clean vials, add a small, fixed aliquot of the pyrene stock solution (e.g., 10 µL).

-

Evaporate the solvent completely from the vials to leave a thin film of pyrene. This is a critical step to prevent solvent interference.

-

Add a known volume (e.g., 10 mL) of each surfactant solution to the vials containing the pyrene film.

-

Allow the solutions to equilibrate overnight with gentle agitation to ensure complete dissolution of pyrene and micelle formation.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength for pyrene is typically set to 334-335 nm, and the emission is scanned from approximately 350 nm to 500 nm.[14][19]

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks, typically around 372 nm and 383 nm, respectively.

-

Plot the ratio of the intensities (I₁/I₃ or I₃/I₁) as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

Protocol 2: Measurement of Emulsification Index (EI24)

The emulsification index is a measure of the ability of a surfactant to form a stable emulsion. EI24 refers to the stability of the emulsion after 24 hours.[8][16][27][30]

Materials:

-

Surfactant solution (at a fixed concentration)

-

Immiscible hydrocarbon (e.g., kerosene, n-hexadecane)

-

Graduated test tubes with stoppers

-

Vortex mixer

Procedure:

-

In a graduated test tube, add equal volumes of the surfactant solution and the hydrocarbon (e.g., 5 mL of each).

-

Securely stopper the test tube and vortex the mixture at high speed for 2 minutes.

-

Allow the mixture to stand undisturbed for 24 hours.

-

After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

-

Calculate the Emulsification Index (EI24) using the following formula:

EI24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100[8][16][30]

Protocol 3: Assessment of Foaming Ability and Stability (Modified Ross-Miles Method)

The Ross-Miles method is a standardized procedure for evaluating the foaming properties of surfactants.[4][7][31][32][33] It measures the initial foam height (foamability) and the decay of the foam over time (foam stability).

Apparatus:

-

Ross-Miles foam apparatus (a jacketed glass column with a reservoir and an orifice)

-

Constant temperature water bath

Procedure:

-

Prepare a solution of the surfactant at a specified concentration and temperature.

-

Rinse the apparatus thoroughly with the surfactant solution.

-

Add a specific volume of the surfactant solution (e.g., 200 mL) to the bottom of the column.

-

Add a larger volume of the same solution (e.g., 50 mL) to the reservoir.

-

Allow the solution in the column to come to the desired temperature by circulating water through the jacket.

-

Open the stopcock of the reservoir and allow the solution to fall into the column, generating foam.

-

Start a timer as soon as the reservoir is empty.

-

Immediately measure the initial height of the foam column.

-

Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability. [31]

Regulatory Landscape and Future Perspectives

The adoption of novel excipients in pharmaceutical formulations is governed by stringent regulatory frameworks. In the United States, the Food and Drug Administration (FDA) maintains a list of substances that are "Generally Recognized as Safe" (GRAS).[1][11][34][35] While some green surfactants or their components may have GRAS status for food applications, their use in pharmaceuticals, particularly for parenteral or ophthalmic routes, requires a thorough safety evaluation.[1][9] The European Medicines Agency (EMA) also provides detailed guidelines on the information required for excipients in marketing authorization applications.[18][20][23][26]

The trend towards green and sustainable excipients is undeniable. As more safety and efficacy data become available, and as manufacturing processes for these green surfactants become more cost-effective, their adoption in the pharmaceutical industry is expected to accelerate. Future research will likely focus on the development of multifunctional green surfactants with targeted biological activities and on the expansion of their use in advanced drug delivery systems.

Conclusion

The transition away from traditional surfactants like SDS towards greener alternatives represents a significant step forward in the sustainable development of pharmaceutical products. Alkyl polyglycosides, saponins, rhamnolipids, and amino acid-based surfactants offer a compelling combination of high performance, improved biocompatibility, and a reduced environmental footprint. For the discerning researcher and drug development professional, a thorough understanding of the properties, performance, and regulatory considerations of these novel excipients is paramount. By employing the rigorous evaluation methods outlined in this guide, the pharmaceutical industry can confidently embrace these green alternatives, paving the way for safer, more effective, and more sustainable medicines.

References

- Abdel-Mawgoud, A. M., Lépine, F., & Déziel, E. (2010). Rhamnolipids: biosynthesis, genetic regulation, and bioengineering of production. Biotechnology advances, 28(4), 549–560.

- Maier, R. M., & Soberón-Chávez, G. (2000). Pseudomonas aeruginosa rhamnolipids: biosynthesis and potential applications. Applied microbiology and biotechnology, 54(5), 625–633.

- Müller, M. M., Hörmann, B., Syldatk, C., & Hausmann, R. (2017). Rhamnolipids form drug-loaded nanoparticles for dermal drug delivery. International journal of pharmaceutics, 528(1-2), 312–320.

- Wittgens, A., Tiso, T., Arndt, T., Wenk, P., Hemmerich, J., Müller, C., ... & Blank, L. M. (2017). Novel insights into biosynthesis and uptake of rhamnolipids and their precursors. Applied and environmental microbiology, 83(1), e02249-16.

-

Ataman Kimya. (n.d.). LAURYL GLUCOSIDE. Retrieved from [Link]

- Abdel-Mawgoud, A. M., Lépine, F., & Déziel, E. (2010). Rhamnolipids: Detection, Analysis, Biosynthesis, Genetic Regulation, and Bioengineering of Production. In Biosurfactants (pp. 1-49). Springer, Berlin, Heidelberg.

- Vioque, J., Sánchez-García, A., & García-Maroto, F. (2001). Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(Nα-acetyl-l-aminoacyl)glycerol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 2263-2267.

-

KRÜSS Scientific. (n.d.). Ross-Miles method. Retrieved from [Link]

- Patel, M., & Gupte, A. (2014). Screening and identification of biosurfactant (bioemulsifier) producing bacteria from crude oil contaminated sites of Gujarat. International Journal of Innovative Research in Science, Engineering and Technology, 3(2), 9128-9136.

-

Ataman Kimya. (n.d.). ALKYL POLYGLUCOSIDE. Retrieved from [Link]

- Jiang, L., Shen, C., Long, X., Zhang, G., & Meng, Q. (2014). Rhamnolipids elicit the same cytotoxic sensitivity between cancer cell and normal cell by reducing surface tension of culture medium. Applied microbiology and biotechnology, 98(24), 10187–10196.

- Savić, S., Weber, C., Savić, M. M., & Müller-Goymann, C. C. (2014). Alkyl polyglucoside-based delivery systems: In vitro/in vivo skin absorption assessment. In Alkyl Polyglucosides (pp. 105-128). Woodhead Publishing.

- Singh, P., & Cameotra, S. S. (2020). Rhamnolipids form drug-loaded nanoparticles for dermal drug delivery. Journal of Surfactants and Detergents, 23(3), 549-561.

- Al-Haj, N. Q., & Sun, T. (2023). Foaming and Emulsification Properties of Surface Active Saponin Extracts from Balanite aegyptiaca Delile and Securidaca longepedunculata Fresen. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 8(1), 1-8.

- Rao, G., & Shao, J. (2001). Saponin as absorption enhancer. Journal of Pharmacy and Pharmacology, 53(7), 903-910.

- Salleh, A. B., Basri, M., & Rahman, R. N. Z. R. A. (2004). Enzymatic Synthesis Of Pa!m Based Amino Acid Suriactants. Asia Pacific Journal of Molecular Biology and Biotechnology, 12(1-2), 43-47.

- Chevalot, I., Karayannis, D., Boulanger, E., Papanikolaou, S., & Chevalot, I. (2023, July).

- Google Patents. (n.d.). CN102786560A - Preparation method of lauryl glucopyranoside.

- Eygeris, Y., Gupta, M., & Zoltner, M. (2025). Exploring the potential of saponins as adjuvants in lipid-nanoparticle-based mRNA vaccines. Molecular Therapy-Nucleic Acids, 39, 101495.

- Jain, P., & Sharma, S. (2016). Synthesis of alkyl (Lauryl) poly-glucoside and effect of temperature, catalyst and time on reaction product. International Journal of ChemTech Research, 9(5), 724-729.

- Cheok, C. Y., Salman, H. A. K., & Sulaiman, R. (2021).

- Infante, M. R., Pérez, L., Pinazo, A., Pons, R., & Garcia, M. T. (2004). Amino acid-based surfactants. Comptes Rendus Chimie, 7(6-7), 583-592.

- Al-Haj, N. Q., & Sun, T. (2023). Foaming and Emulsification Properties of Surface Active Saponin Extracts from Balanite aegyptiaca Delile and Securidaca longepedunculata Fresen. FUW Trends in Science & Technology Journal, 8(1), 1-8.

- Zhang, X., Li, Y., & Liu, Z. (2025). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. Green Chemistry.

-

U.S. Food and Drug Administration. (2023, October 17). Generally Recognized as Safe (GRAS). Retrieved from [Link]

- Saikia, D., Deka, S., & Konwar, B. K. (2020). Foaming properties, wettability alteration and interfacial tension reduction by saponin extracted from soapnut (Sapindus Mukorossi) at room and reservoir conditions. Journal of Petroleum Science and Engineering, 190, 107089.

- Penfold, J., Thomas, R. K., & Tucker, I. (2025). Evaluation of the Emulsification Properties of Marine-Derived Rhamnolipids for Encapsulation: A Comparison with Commercial Surfactants. Marine Drugs, 23(10), 521.

- Rahman, M. M., & Islam, M. S. (2020). Comparative Studies of Locally Synthesized Detergents and SDS, for their Foaming and Cleaning Activities. Research and Reviews: A Journal of Pharmaceutical Science, 11(3), 1-11.

- Al-Dhabaan, F. A. (2019). Isolation and Characterization of Biosurfactant Producing Bacteria from oil-contaminated Water. Biosciences Biotechnology Research Asia, 16(2), 387-395.

- Gu, Y., & Chen, X. (2020). Surface Activity and Emulsification Properties of Saponins as Biosurfactants.

- Reis, A. F., & Almeida, J. F. (2025).

- de Souza, A. F., de Oliveira, J. P. F., de Oliveira, A. C. S., & de Oliveira, L. A. (2024).

- Zibafar, E., & Jafari, S. M. (2024). Potential of biosurfactant as green pharmaceutical excipients for coating of microneedles: A mini review. AIMS Microbiology, 10(3), 596-607.

- Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Surfactant technology applied toward an active pharmaceutical ingredient: more than a simple green chemistry advance. Green Chemistry, 14(12), 3338-3341.

- Geetha, D., & Tyagi, R. (2016). Applications of Alkyl Glucosides in the Solubilization of Liposomes and Cell Membranes. In Alkyl Polyglucosides (pp. 129-150). AOCS Press.

- T.A., B., & V.V., K. (2021). Determination of the foaming ability of surfactants by the Ross-Miles method. Oil and Gas Engineering, (4), 54-62.

- Savić, S., Tamburić, S., & Savić, M. M. (2010). From conventional towards new-natural surfactants in drug delivery systems design: current status and perspectives. Current drug delivery, 7(2), 137-156.

- Cichocka, J., & Wesołowski, M. (2025). Application of Alkyl Polyglucosides as Components of the Extraction Medium in the Preparation of a Shampoo Cosmetic Formulation Containing Substances Isolated from Red Grape Pomace. Molecules, 30(18), 4231.

- Google Patents. (n.d.). US6645495B1 - Compositions of saponin adjuvants and excipients.

-

Dispersa. (2022, January 25). Rhamnolipids: A potent and versatile class of biosurfactants. Retrieved from [Link]

- Eygeris, Y., Gupta, M., & Zoltner, M. (2025). Exploring the potential of saponins as adjuvants in lipid-nanoparticle-based mRNA vaccines. Molecular Therapy-Nucleic Acids, 39, 101495.

- Zibafar, E., & Jafari, S. M. (2024). Potential of biosurfactant as green pharmaceutical excipients for coating of microneedles: A mini review. AIMS Microbiology, 10(3), 596-607.

-

Scribd. (n.d.). Defoamer Test Method: 1 Ross-Miles Foam Tester. Retrieved from [Link]

- U.S. Patent No. 3,839,318. (1974). Process for preparation of alkyl glucosides and alkyl oligosaccharides.

- Pugh, R. J. (2016). 11 Bubble size measurements and foam test methods. In Bubble and Foam Chemistry (pp. 299-328). Cambridge University Press.

- International Organization for Standardization. (1975). ISO 696:1975 Surface active agents — Measurement of foaming power — Modified Ross-Miles method.

- Sanches, B. C. P., Rocha, C. A., Martin Bedoya, J. G., Silva, V. L., Silva, P. B., Fusco-Almeida, A. M., ... & Marchetto, R. (2021). Rhamnolipid-Based Liposomes as Promising Nano-Carriers for Enhancing the Antibacterial Activity of Peptides Derived from Bacterial Toxin-Antitoxin Systems. International Journal of Nanomedicine, 16, 925–939.

- De, S., Malik, S., & Ghosh, A. (2015). Nanoemulsions of synthetic rhamnolipids act as plant resistance inducers without damaging plant tissues or affecting soil microbiota. Frontiers in plant science, 6, 831.

Sources

- 1. qualitysmartsolutions.com [qualitysmartsolutions.com]

- 2. sanyo-si.com [sanyo-si.com]

- 3. cris.iucc.ac.il [cris.iucc.ac.il]

- 4. News - Alkyl Polyglycosides-New Solutions for Agricultural Applications [brillachem.com]

- 5. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. redox.com [redox.com]

- 7. Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Optimization of biosurfactant production by Bacillus brevis using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academicjournals.org [academicjournals.org]

- 11. Generally recognized as safe - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 14. rsc.org [rsc.org]

- 15. Exploring the potential of saponins as adjuvants in lipid-nanoparticle-based mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Quality guidelines: excipients | European Medicines Agency (EMA) [ema.europa.eu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. cbg-meb.nl [cbg-meb.nl]

- 21. Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity - Oreate AI Blog [oreateai.com]

- 22. mdpi.com [mdpi.com]

- 23. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 24. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 25. Characterization and Emulsification Properties of Rhamnolipid and Sophorolipid Biosurfactants and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Annex to the European Commission guideline on 'Excipients in the labelling and package leaflet of medicinal products for human use' | European Medicines Agency (EMA) [ema.europa.eu]

- 27. researchgate.net [researchgate.net]

- 28. kruss-scientific.com [kruss-scientific.com]

- 29. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 30. ijirset.com [ijirset.com]

- 31. researchgate.net [researchgate.net]

- 32. Visualizing Metabolomics Data: Graphical Insights - Creative Proteomics [metabolomics.creative-proteomics.com]

- 33. scienceopen.com [scienceopen.com]

- 34. fda.gov [fda.gov]

- 35. npanational.org [npanational.org]

Toxicity Profile of N-Lauroyl Amino Acid Surfactants

Executive Summary

N-lauroyl amino acid surfactants (AAS) represent a paradigm shift in surfactant toxicology, moving from the protein-denaturing aggression of traditional sulfates (e.g., SDS/SLES) to a mechanism of biomimetic compatibility . Derived from the condensation of lauric acid (C12 fatty acid) and amino acids (sarcosine, glutamic acid, arginine), these compounds exhibit a toxicity profile defined by rapid enzymatic biodegradability and a "soft" interaction with keratinocytes.

This guide analyzes the toxicological hierarchy of the three primary N-lauroyl derivatives—Sarcosinate (Anionic), Glutamate (Anionic), and Arginate (Cationic) —providing researchers with the mechanistic grounding required for high-safety formulation.

Molecular Architecture & Physicochemical Basis of Toxicity

The safety profile of N-lauroyl AAS is governed by their Structure-Activity Relationship (SAR) . Unlike sulfate headgroups which possess high charge density and bind aggressively to protein cationic sites, amino acid headgroups introduce steric bulk and pH-dependent amphotericity.

The "Cut-Off" Effect and Hydrophobicity

While the C12 (lauroyl) chain length typically exhibits peak irritation potential in homologous surfactant series (the "cut-off effect") due to optimal lipid membrane penetration, the amino acid headgroup mitigates this via two mechanisms:

-

Steric Hindrance: The bulky amino acid moiety prevents the formation of tightly packed, rigid micelles that typically disrupt cell membranes.

-

Labile Linkage: The amide or ester bond linking the tail and head is susceptible to enzymatic hydrolysis, preventing bioaccumulation.

Comparative Molecular Toxicity

| Compound | Charge | Critical Micelle Conc. (CMC) | Primary Toxicity Concern | Mitigation Mechanism |

| Sodium Lauroyl Sarcosinate | Anionic | ~14.6 mM | Mild irritation, Nitrosamine formation | High water solubility; rapid metabolism to sarcosine. |

| Sodium Lauroyl Glutamate | Anionic | ~6.0 mM | Negligible (Hypoallergenic) | Dicarboxyl headgroup buffers pH; mimics skin NMF (Natural Moisturizing Factors). |

| Ethyl Lauroyl Arginate (LAE) | Cationic | ~0.8 mM | Antimicrobial (Membrane active) | Rapid hydrolysis into natural Arginine + Lauric acid. |

Cellular Interaction & Metabolic Fate

Mechanism of Action: The "Soft" Surfactant Pathway

The defining toxicological feature of N-lauroyl AAS is their metabolic instability in systemic circulation. Unlike persistent surfactants, they act as "soft drugs"—active on the surface but metabolically deactivated upon penetration.

Diagram 1: Metabolic Hydrolysis Pathway (Ethyl Lauroyl Arginate Example)

This diagram illustrates the rapid deactivation of LAE by cytosolic esterases, converting a membrane-active cationic surfactant into benign nutrients.

Caption: Metabolic deactivation of Ethyl Lauroyl Arginate (LAE) via esterase-mediated hydrolysis, preventing systemic toxicity.

Systemic Toxicity Data (LD50 & NOAEL)

Data synthesized from Cosmetic Ingredient Review (CIR) and EFSA safety assessments.

| Endpoint | N-Lauroyl Sarcosinate | N-Lauroyl Glutamate | Ethyl Lauroyl Arginate (LAE) |

| Acute Oral LD50 (Rat) | > 5,000 mg/kg | > 10,000 mg/kg | N/A (Rapid metabolism) |

| NOAEL (Chronic) | 30 mg/kg/day (90-day) | High safety margin | 47-56 mg/kg bw/day |

| Ocular Irritation | Mild (Draize score < 10) | Minimally irritating | Moderate (Concentration dependent) |

| Mutagenicity (Ames) | Negative | Negative | Negative |

Critical Note on Nitrosamines: N-Lauroyl Sarcosinate can react with nitrosating agents to form N-nitrososarcosine (a carcinogen). Protocol Constraint: Do not formulate Sarcosinates in systems containing Bronopol or Bronidox.

Irritation Profiling: Protein Denaturation

The primary mechanism of surfactant irritation is the denaturation of stratum corneum proteins (keratin). We quantify this using the Zein Protein Solubilization Test .

-

Sodium Dodecyl Sulfate (SDS): High Zein number (>400 mg N/100mL). Aggressively unfolds proteins.

-

N-Lauroyl Glutamate: Low Zein number (<50 mg N/100mL). Retains protein secondary structure.

Experimental Protocol: Zein Solubilization Test

Standardized workflow for determining irritation potential.

Reagents:

-

Zein protein (corn prolamine), yellow powder.

-

Surfactant solution (1% active matter, pH 7.0).

-

Centrifuge capable of 4000 rpm.[1]

Workflow:

-

Preparation: Disperse 2.0g Zein powder in 40mL of 1% surfactant solution.

-

Incubation: Agitate at 35°C for 60 minutes (simulating skin temperature).

-

Separation: Centrifuge at 4000 rpm for 30 minutes to pellet undissolved protein.

-

Filtration: Filter supernatant through 0.45µm membrane.

-

Quantification: Analyze filtrate for Nitrogen content (Kjeldahl method) or solubilized protein (BCA assay).

Diagram 2: Zein Test Workflow

Visualizing the critical control points in irritation testing.

Caption: Step-by-step Zein Protein Solubilization protocol. Higher Zein numbers correlate with higher skin irritation potential.[1][2]

Environmental Toxicology

N-lauroyl amino acids are classified as "Green Surfactants" due to their feedstock (fatty acids + amino acids) and degradation pathways.

-

Biodegradability: OECD 301B (Ready Biodegradability).

-

Aquatic Toxicity:

-

Significantly lower than quaternary ammonium compounds or alkyl benzene sulfonates.

-

Mechanism: Rapid hydrolysis in aqueous environments reduces persistence and bioaccumulation in aquatic organisms.

-

References

-

Cosmetic Ingredient Review (CIR). (2001).[13] Final Report on the Safety Assessment of Cocoyl Sarcosine, Lauroyl Sarcosine...

-

European Food Safety Authority (EFSA). (2007).[15][16] Opinion of the Scientific Panel on Food Additives... on Ethyl Lauroyl Arginate.[17]

-

Cosmetic Ingredient Review (CIR). (2013).[7] Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics (Includes Lauroyl Glutamate).

-

Burnett, C. L., et al. (2017). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics.[3][7][18][19] International Journal of Toxicology.[3]

-

Götte, E. (1964). Hautverträglichkeit von Tensiden (Zein Test Correlation). Aesthetische Medizin.[11] (Foundational paper for Zein testing).

Sources

- 1. scribd.com [scribd.com]

- 2. grandingredients.com [grandingredients.com]

- 3. Sodium lauroyl glutamate - Sodium lauroyl glutamate studies [tiiips.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of surfactant mixtures on irritant contact dermatitis potential in man: sodium lauroyl glutamate and sodium lauryl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ewg.org [ewg.org]

- 8. research.chalmers.se [research.chalmers.se]

- 9. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. nbinno.com [nbinno.com]

- 12. cir-safety.org [cir-safety.org]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. scribd.com [scribd.com]

- 15. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [ko.yufenggp.com]

- 16. Frontiers | Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [frontiersin.org]

- 17. Safety of ethyl lauroyl arginate (E 243) as a food additive in the light of the new information provided and the proposed extension of use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cir-safety.org [cir-safety.org]

Methodological & Application

Guide to the Preparation and Handling of Sodium N-Lauroylsarcosinate (Sarkosyl) Stock Solutions

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium N-lauroylsarcosinate, commonly known in laboratory settings as Sarkosyl, is a versatile anionic surfactant utilized across a spectrum of research and development applications, from cell lysis for nucleic acid purification to the solubilization of membrane proteins. Its efficacy is predicated on its amphiphilic nature, which allows it to disrupt cellular structures and denature proteins.[1] The preparation of a stable and effective stock solution is a critical first step for the reproducibility of experimental results. This guide provides a comprehensive overview of the physicochemical properties of Sodium N-lauroylsarcosinate, a detailed, field-proven protocol for the preparation of a 10% (w/v) stock solution, and essential information for its storage and handling.

Foundational Principles: Physicochemical Properties and Mechanism of Action

A thorough understanding of the molecular characteristics of Sodium N-lauroylsarcosinate is paramount to its effective application. It is an amphiphilic molecule, meaning it possesses both a hydrophobic and a hydrophilic moiety.[2][3] This dual nature is the basis of its function as a detergent.

-

Hydrophobic Tail: A 12-carbon lauroyl chain that readily interacts with nonpolar substances like lipids in cell membranes.[2]

-

Hydrophilic Head: A carboxylate group linked to an N-methylated glycine (sarcosine) backbone, which confers water solubility.[2]

Unlike some other surfactants, the nitrogen atom in the amide linkage of Sarkosyl is not pH-active and remains neutrally charged across all aqueous solutions.[2][3] The key pH-sensitive component is the carboxylate group, which has a pKa of approximately 3.6.[2][3] Consequently, in solutions with a pH above ~5.5, the head group is negatively charged, defining it as an anionic surfactant.[2][3]

This structure allows Sarkosyl molecules to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC), which is approximately 14.6 mM.[4] Below the CMC, it exists as monomers. Above the CMC, it assembles into spherical structures with the hydrophobic tails oriented inward, creating a nonpolar core that can encapsulate and solubilize lipids and hydrophobic portions of proteins. This is the primary mechanism behind its utility in cell lysis and membrane protein extraction.[5][6][7]

Caption: Chemical structure of Sodium N-lauroylsarcosinate.

Data Summary: Physicochemical Properties

The reliable use of Sodium N-lauroylsarcosinate hinges on key quantitative parameters summarized below.

| Property | Value | Source(s) |

| Molecular Weight | ~293.38 g/mol | [8][9] |

| Appearance | White crystalline powder | [6] |

| Water Solubility | 100 mg/mL to 293 g/L | [5][6][10] |

| pKa (Carboxylate) | ~3.6 | [2][3] |

| pH (10% w/v solution) | 7.5 - 8.5 | [6] |

| Critical Micelle Conc. (CMC) | ~14.6 mM (at 20-25°C) | [4] |

| Long-term Storage (Solid) | -20°C (stable for ≥4 years) | [7] |

| Recommended Storage (Solid) | Room Temperature (15-30°C), desiccate | [6] |

Protocol: Preparation of a 10% (w/v) Aqueous Stock Solution

This protocol details the preparation of 100 mL of a 10% (w/v) Sodium N-lauroylsarcosinate stock solution, a concentration commonly employed for cell lysis and protein solubilization.[11]

Materials and Equipment

-

Sodium N-lauroylsarcosinate powder (reagent grade, ≥94% purity)

-

High-purity, nuclease-free water (e.g., DEPC-treated or Milli-Q)

-

250 mL sterile beaker or flask

-

100 mL sterile graduated cylinder

-

Sterile magnetic stir bar

-

Magnetic stir plate with heating capability

-

Calibrated pH meter

-

Sterile 0.22 µm syringe filter and syringe, or bottle-top filter unit

-

Sterile storage bottles (amber or opaque glass recommended)

Experimental Workflow

Caption: Step-by-step workflow for stock solution preparation.

Step-by-Step Methodology

-

Weighing: Accurately weigh 10.0 g of Sodium N-lauroylsarcosinate powder using an analytical balance. Transfer the powder into a sterile 250 mL beaker containing a sterile magnetic stir bar.

-

Rationale: A 10% (w/v) solution requires 10 g of solute per 100 mL of final volume. Precision at this stage ensures the final concentration is accurate.

-

-

Initial Solubilization: Add approximately 80 mL of high-purity water to the beaker. Place the beaker on a magnetic stir plate and begin stirring at a moderate speed.

-

Rationale: Starting with a smaller volume ensures the final volume can be accurately adjusted (QS - quantum satis). Continuous stirring facilitates dissolution.

-

-

Dissolution & Heating: The powder should dissolve readily in water.[11] However, solutions can sometimes appear slightly hazy or cloudy.[6][11] If this occurs, gently warm the solution to 30-45°C while stirring.[11]

-

Causality: Mild heating increases the kinetic energy of the solvent and solute molecules, enhancing the rate of dissolution.[11] Crucially, do not boil the solution , as this can lead to degradation and alter the final concentration through evaporation. The amide linkage in Sarkosyl is resistant to hydrolysis up to 100°C, but excessive heat is unnecessary and not best practice.[12]

-

-

Final Volume Adjustment: Once the solution is completely clear, turn off the heat (if used) and allow it to cool to room temperature. Quantitatively transfer the solution to a 100 mL graduated cylinder and add high-purity water to bring the final volume to exactly 100 mL.

-

pH Verification (Optional but Recommended): Calibrate a pH meter and measure the pH of the solution. A freshly prepared 10% solution should have a pH in the range of 7.5 to 8.5.[6] No adjustment is typically necessary.

-

Trustworthiness: Verifying the pH confirms the quality of the starting material. A significant deviation could indicate impurities or degradation.

-

-

Sterilization: For applications in molecular biology or cell culture, sterile filter the solution through a 0.22 µm filter into a sterile, final storage container.

-

Rationale: Filtration removes any potential microbial contaminants and particulate matter without the use of heat (autoclaving), which could affect the surfactant's properties.

-

Quality Control, Storage, and Stability

Visual Inspection: A properly prepared stock solution should be clear to slightly hazy and colorless to faintly yellow.[6] Any significant color change or presence of precipitate upon storage may indicate degradation or contamination.

Storage Conditions:

-

Short-Term (≤ 1 week): Store at 2-8°C.

-

Long-Term (> 1 week): Aliquot into sterile, single-use volumes and store at -20°C. While some sources suggest aqueous solutions should not be stored for more than a day, freezing is a common practice for long-term preservation.[7] Avoid repeated freeze-thaw cycles, as this can cause the surfactant to come out of solution.

Stability Considerations:

-

The amide bond in Sodium N-lauroylsarcosinate is chemically stable and resists hydrolysis.[12]

-

It is stable in the presence of many oxidizing agents.[13]

-

For use in final formulations, maintaining a pH above 6 is recommended to ensure stability.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Solution remains cloudy/hazy after stirring | Incomplete dissolution; poor quality reagent. | Gently warm the solution to 30-45°C with continuous stirring.[11] If it remains cloudy, the reagent may be of low purity. |

| Precipitate forms upon cooling or storage at 4°C | Concentration is too high for the storage temperature; supersaturation. | Gently warm the solution to redissolve the precipitate before use. For long-term storage, consider preparing a lower concentration or storing at room temperature if the application allows (note the risk of microbial growth). |

| pH is outside the expected 7.5-8.5 range | Impurities in the starting material (e.g., free lauric acid or unreacted sarcosine).[13] | Discard the solution and use a higher purity grade of Sodium N-lauroylsarcosinate. Do not attempt to adjust the pH with strong acids or bases unless the experimental protocol specifically requires it, as this will introduce additional ions. |

| Difficulty dissolving N-lauroylsarcosine (the free acid) | The free acid form has very low water solubility. | The protocol specifies using the sodium salt . If you only have the free acid, it can be dissolved by adding NaOH to form the sodium salt in situ, but this requires careful titration to reach the desired final pH.[14] It is strongly recommended to procure the sodium salt. |

Safety Precautions

Sodium N-lauroylsarcosinate is considered a mild surfactant but can cause irritation to the eyes, respiratory system, and skin upon direct contact.[1]

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

- Ataman Kimya.

- PCC Group.

- ChemicalBook.

- ChemicalBook.

- Thomas Scientific. N-Lauroylsarcosine Sodium Salt.

- LookChem. Sodium Lauroyl Sarcosinate Trusted Chemical Exporter | 137-16-6.

- Ataman USA.

- Cayman Chemical. Lauroylsarcosine (sodium salt)

- Wikipedia.

- PubChem.

- LookChem.

- ResearchGate.

- Scribd.

- Ataman Kimya.

- Elchemy.

- ResearchGate. What is the best way to dissolve Sodium N-lauroylsarcosinate or Sarcosyl (for PFGE)

- Ataman Kimya.

- ResearchGate.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. researchgate.net [researchgate.net]

- 5. Sodium N-lauroylsarcosinate | 137-16-6 [chemicalbook.com]

- 6. thomassci.com [thomassci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Sodium Lauroyl Sarcosinate - PCC Group Product Portal [products.pcc.eu]

- 9. Sodium Lauroyl Sarcosinate | C15H28NNaO3 | CID 23668817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sodium N-lauroylsarcosinate CAS#: 137-16-6 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparing Sodium Lauryl Sulfate and Sodium Lauroyl Sarcosinate in Industrial Applications - Elchemy [elchemy.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

Sodium N-lauroylalanine as a permeation enhancer in drug delivery

Application Note: Sodium N-Lauroylalanine (SNLA) as a Biocompatible Permeation Enhancer in Transdermal Drug Delivery

Executive Summary

This compound (SNLA) represents a paradigm shift in permeation enhancement: a "green," amino-acid-derived surfactant that balances high potency with exceptional biocompatibility. Unlike traditional anionic surfactants (e.g., Sodium Lauryl Sulfate - SLS) which often cause significant stratum corneum (SC) damage and irritation, SNLA utilizes a biomimetic mechanism to reversibly increase membrane fluidity.